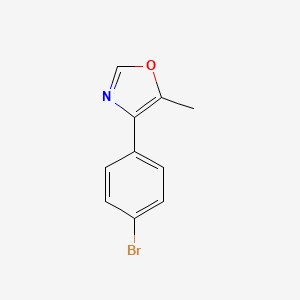
4-(4-Bromophenyl)-5-methyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-5-methyloxazole is a heterocyclic compound that features an oxazole ring substituted with a bromophenyl group at the 4-position and a methyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-5-methyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromobenzoyl chloride with 2-amino-2-methylpropanenitrile, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromophenyl)-5-methyloxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups through reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Nucleophilic Addition: The oxazole ring can participate in nucleophilic addition reactions, particularly at the carbon atoms adjacent to the nitrogen and oxygen atoms.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like DMF or THF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxazole derivatives.
Applications De Recherche Scientifique
4-(4-Bromophenyl)-5-methyloxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of liquid crystalline materials and polymers with specific optical and electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)-5-methyloxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites of enzymes or interfering with DNA replication in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is similar in structure but features an isoxazole ring and a hydroxy group, which can lead to different chemical and biological properties.
4-Bromobiphenyl: This compound has a similar bromophenyl group but lacks the oxazole ring, resulting in different reactivity and applications.
4-(4-Bromophenyl)thiazole: This compound has a thiazole ring instead of an oxazole ring, which can affect its electronic properties and reactivity.
Uniqueness
4-(4-Bromophenyl)-5-methyloxazole is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a methyl group on the oxazole ring
Propriétés
Numéro CAS |
176961-55-0 |
|---|---|
Formule moléculaire |
C10H8BrNO |
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H8BrNO/c1-7-10(12-6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 |
Clé InChI |
ABGQBOOHSGASNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CO1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















